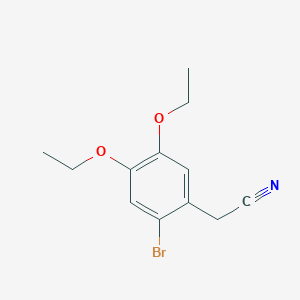

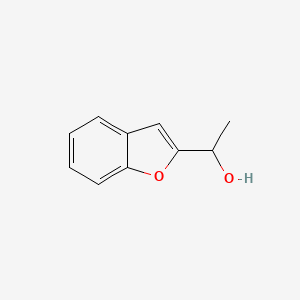

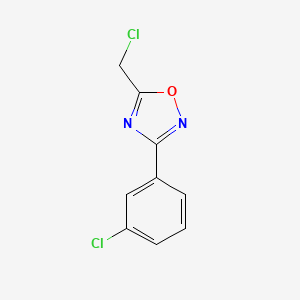

![molecular formula C11H7ClN2 B1276247 4-Chloropyrrolo[1,2-a]quinoxaline CAS No. 6025-69-0](/img/structure/B1276247.png)

4-Chloropyrrolo[1,2-a]quinoxaline

Overview

Description

4-Chloropyrrolo[1,2-a]quinoxaline (4-CPQ) is a heterocyclic aromatic compound belonging to the pyrrolo[1,2-a]quinoxaline family. It is a colorless solid that is soluble in organic solvents and has a melting point of 140-143°C. 4-CPQ has been extensively studied due to its unique properties and potential applications in various fields. It has been used as an intermediate in the synthesis of various organic compounds, as a building block in the synthesis of novel materials, and as a tool in the study of biological processes.

Scientific Research Applications

Chemical Synthesis and Modification

4-Chloropyrrolo[1,2-a]quinoxaline and its derivatives are pivotal in pharmaceutical research and organic synthesis. A study focused on the selective chlorination of the C1–H bond in 4-aryl pyrrolo[1,2-a]quinoxalines, highlighting the compatibility of various functional groups and heterocycles in the reaction conditions. This method advances the diversification of these compounds for broader applications (Le et al., 2021).

Structural Analysis

In the structure of 4-(2-chlorophenyl)pyrrolo[1,2-a]quinoxaline, electron delocalization in the outer rings of the fused tricyclic system is evident, with a localized double bond in the central ring. The molecules are linked into chains by π-π stacking interactions, which could be significant for understanding the compound's physical and chemical properties (Castillo et al., 2013).

Green Synthesis

An eco-friendly approach to synthesizing new pyrrolo[1,2-a]quinoxalines has been developed, using water as the solvent. This method highlights a sustainable and efficient avenue for producing these compounds with good yields, emphasizing the growing trend towards greener chemistry practices (Keivanloo et al., 2016).

Antimicrobial and Antiproliferative Properties

Research has shown that certain derivatives of pyrrolo[1,2-a]quinoxalines exhibit antimicrobial properties. For instance, specific compounds synthesized through a palladium-catalyzed cascade reaction demonstrated activity against bacterial strains like Micrococcus luteus and Pseudomonas aeruginosa (Keivanloo et al., 2017). Moreover, green synthesis of 4,5-dihydropyrrolo[1,2-a]quinoxalines has shown potential anticancer properties against G protein-coupled estrogen receptor 1 (GPER) expressing breast cancer cells, highlighting the therapeutic potential of these compounds (Carullo et al., 2021).

Applications in Medicinal Chemistry

This compound derivatives have been synthesized and evaluated for various medicinal properties. For example, certain derivatives have been tested for antimalarial activity and inhibition of protein kinase CK2, which is implicated in diseases like cancer and inflammatory disorders. These findings underscore the potential of this compound derivatives in developing new therapeutic agents (Guillon et al., 2008; Guillon et al., 2013).

Safety and Hazards

Mechanism of Action

Target of Action

Related compounds such as pyrroloquinoxalines have been studied as potential inhibitors of akt kinase , a key regulator of cell survival and proliferation, suggesting a possible target for 4-Chloropyrrolo[1,2-a]quinoxaline.

Mode of Action

If it acts similarly to related compounds, it may interact with its target, potentially Akt kinase, leading to changes in the kinase’s activity .

Biochemical Pathways

If it inhibits Akt kinase like its related compounds, it could affect several downstream pathways, including those involved in cell growth, cell cycle progression, survival, migration, epithelial-mesenchymal transition, and angiogenesis .

Result of Action

If it acts as an Akt kinase inhibitor, it could potentially inhibit cell proliferation and induce apoptosis .

Biochemical Analysis

Biochemical Properties

4-Chloropyrrolo[1,2-a]quinoxaline plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes and proteins. It has been identified as a potential inhibitor of Akt kinase, a serine/threonine kinase involved in cell survival and proliferation . The compound interacts with the active site of Akt kinase, inhibiting its phosphorylation and subsequent activation. This interaction disrupts the downstream signaling pathways that promote cell growth and survival, making this compound a promising candidate for cancer therapy .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been shown to inhibit the proliferation of human leukemic cell lines K562, U937, and HL60, as well as the breast cancer cell line MCF7 . The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it inhibits the Akt signaling pathway, leading to reduced cell survival and increased apoptosis in cancer cells .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of Akt kinase, preventing its phosphorylation and activation . This inhibition disrupts the downstream signaling pathways that regulate cell growth, survival, and proliferation. Additionally, this compound may influence the expression of genes involved in apoptosis and cell cycle regulation, further contributing to its antiproliferative effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under normal storage conditions, but its activity may decrease over extended periods . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth and proliferation without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Determining the optimal dosage is essential for maximizing the therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and metabolism. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions involve the oxidation, reduction, and conjugation of the compound, leading to the formation of metabolites that are excreted from the body . The metabolic pathways of this compound can affect its bioavailability and therapeutic efficacy.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, it can bind to intracellular proteins and accumulate in specific cellular compartments . The distribution of this compound within tissues is influenced by its physicochemical properties, such as solubility and lipophilicity .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic proteins and enzymes . It may also be transported to the nucleus, where it can influence gene expression and other nuclear processes . The targeting signals and post-translational modifications of this compound determine its specific localization within the cell .

Properties

IUPAC Name |

4-chloropyrrolo[1,2-a]quinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2/c12-11-10-6-3-7-14(10)9-5-2-1-4-8(9)13-11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCMYTAKENOIBNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(C3=CC=CN23)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101300957 | |

| Record name | 4-Chloropyrrolo[1,2-a]quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101300957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6025-69-0 | |

| Record name | 4-Chloropyrrolo[1,2-a]quinoxaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6025-69-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloropyrrolo[1,2-a]quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101300957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

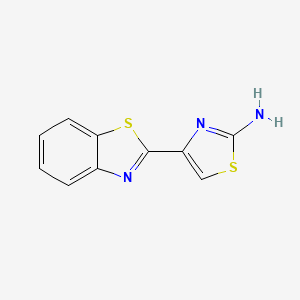

![2-(Benzo[d]thiazol-2-yl)ethanol](/img/structure/B1276173.png)

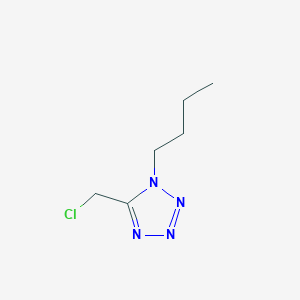

![[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanol](/img/structure/B1276213.png)